molecular formula C17H21N3O B6472994 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide CAS No. 2640861-36-3

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide

Cat. No.: B6472994
CAS No.: 2640861-36-3
M. Wt: 283.37 g/mol
InChI Key: OFEQRXQJPKFCTA-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide is a synthetic small molecule featuring a cyclobutane carboxamide core linked via an ethyl group to a para-substituted phenyl ring bearing a 1-methyl-1H-pyrazol-5-yl moiety. This compound’s structural design combines a rigid cyclobutane ring with a conformationally flexible ethyl spacer and an aromatic system containing a heterocyclic pyrazole group. The synthesis of analogous compounds (e.g., cyclopropane derivatives) involves multi-step reactions, including coupling agents like HATU, purification via HPLC, and structural validation through NMR and HRMS .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-20-16(10-12-19-20)14-7-5-13(6-8-14)9-11-18-17(21)15-3-2-4-15/h5-8,10,12,15H,2-4,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEQRXQJPKFCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities. Research indicates that the pyrazole ring can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. For example, similar compounds have shown promise in inhibiting pathways involved in cancer progression and inflammation .

Case Study: VEGFR-2 Inhibition
A study highlighted the efficacy of pyrazole derivatives in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The findings suggest that modifications to the pyrazole structure can enhance binding affinity and selectivity, making compounds like N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide potential candidates for further development .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex pharmaceuticals. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations enable the introduction of additional functional groups that can enhance biological activity or alter pharmacokinetic properties.

Synthetic Routes
The synthesis typically involves multiple steps starting from commercially available precursors. For instance, cyclization reactions can be employed to introduce the cyclobutane moiety effectively. Optimizing these synthetic routes is crucial for improving yield and reducing costs in industrial applications.

Material Science

Development of New Materials
The structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research into its potential use in organic electronics and photonic devices is ongoing, as compounds with similar structures have demonstrated promising characteristics in these fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is structurally related to several derivatives, which differ in core rings, substituents, and functional groups.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide C₁₉H₂₃N₃O ~309.4* Cyclobutane carboxamide, ethyl linker, pyrazolyl-phenyl group Potential kinase/modulator applications
3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide C₂₁H₂₂FN₃O 351.4 Propanamide chain, fluorophenyl substituent, pyrazolyl-phenyl group Enhanced electronegativity for target binding
BD01291476 (BLDpharm) C₂₂H₂₃ClFN₅O₃S 528.0 Sulfonamide group, chloro/fluoro substituents, pyrazolyl-cyclohexyl linkage Likely protease/GPCR targeting
N-{(1S)-2-(dimethylamino)...}[1,1'-biphenyl]-2-carboxamide () C₃₀H₂₈F₆N₄O₂ ~590.5 Biphenyl core, trifluoromethyl groups, pyrazolyl substituent High lipophilicity for CNS penetration

*Calculated based on molecular formula.

Key Comparative Insights

Cyclohexyl or biphenyl cores (e.g., BD01291476, ) introduce greater conformational rigidity or bulk, which may influence selectivity for larger binding pockets .

Linker Flexibility :

  • The ethyl spacer in the target compound offers moderate flexibility , contrasting with the shorter propanamide chain in the fluorophenyl analog (). This could affect entropic penalties during target binding .

Substituent Effects :

  • Fluorine atoms (e.g., in ’s compound) enhance electronegativity and bioavailability, whereas trifluoromethyl groups () increase lipophilicity and membrane permeability .
  • The pyrazolyl group’s 1-methyl substitution is conserved across analogs, suggesting its role in preventing metabolic oxidation or improving solubility .

Computational and Analytical Tools

  • Structural Validation : SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement, while ORTEP and WinGX aid in visualizing anisotropic displacement ellipsoids and molecular packing .

Preparation Methods

Step 1: Suzuki-Miyaura Coupling of 4-Bromophenylacetonitrile

4-Bromophenylacetonitrile is coupled with 1-methyl-1H-pyrazol-5-ylboronic acid under palladium catalysis to yield 4-(1-methyl-1H-pyrazol-5-yl)phenylacetonitrile.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 78%

Step 2: Reduction of Nitrile to Primary Amine

The nitrile group is reduced to a primary amine using catalytic hydrogenation.

Conditions :

  • Catalyst: Ra-Ni (Raney nickel)

  • Solvent: Methanol

  • H₂ Pressure: 50 psi

  • Temperature: 25°C, 6 h

  • Yield: 85%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.36 (d, J = 8.4 Hz, 2H, ArH), 6.28 (s, 1H, pyrazole-H), 3.88 (s, 3H, N-CH₃), 2.91 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.72 (t, J = 7.2 Hz, 2H, Ar-CH₂).

Amidation with Cyclobutanecarbonyl Chloride

The primary amine reacts with cyclobutanecarbonyl chloride under Schotten-Baumann conditions.

Conditions :

  • Base: NaOH (2 equiv)

  • Solvent: THF/H₂O (1:1)

  • Temperature: 0°C → 25°C, 4 h

  • Yield: 92%

Characterization :

  • LRMS (ESI) : m/z [M + H]⁺ calcd. 298.2; found 298.1.

Synthetic Route 2: Stille Coupling and Gabriel Synthesis

Preparation of 4-(1-Methyl-1H-pyrazol-5-yl)phenethyl Bromide

4-Bromophenethyl bromide undergoes Stille coupling with 1-methyl-1H-pyrazol-5-ylstannane.

Conditions :

  • Catalyst: Pd₂(dba)₃ (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C, 16 h

  • Yield: 60%

Gabriel Synthesis to Primary Amine

The bromide is converted to the phthalimide derivative, followed by hydrazinolysis.

Conditions :

  • Phthalimide: 1.2 equiv

  • Solvent: DMF

  • Temperature: 80°C, 8 h

  • Hydrazine: 2.0 M in MeOH

  • Yield: 70%

Amide Formation Using Carbodiimide Coupling

Cyclobutanecarboxylic acid is activated with EDC/HOBt and coupled to the amine.

Conditions :

  • Coupling Reagent: EDC (1.5 equiv), HOBt (1.5 equiv)

  • Base: DIPEA (3 equiv)

  • Solvent: DCM

  • Temperature: 25°C, 12 h

  • Yield: 88%

Synthetic Route 3: Reductive Amination and Direct Amidation

Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

4-Bromobenzaldehyde is coupled with 1-methyl-1H-pyrazol-5-ylboronic acid via Suzuki-Miyaura coupling.

Conditions :

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: Cs₂CO₃ (3 equiv)

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 90°C, 10 h

  • Yield: 82%

Reductive Amination with Ethylamine

The aldehyde undergoes reductive amination with ethylamine hydrochloride.

Conditions :

  • Reducing Agent: NaBH₃CN (1.5 equiv)

  • Solvent: MeOH

  • Temperature: 25°C, 6 h

  • Yield: 75%

Amidation via Mixed Carbonate Intermediate

Cyclobutanecarbonyl chloride is reacted with the amine using a polymer-bound base.

Conditions :

  • Base: Polyvinylpyridine (2 equiv)

  • Solvent: THF

  • Temperature: 25°C, 4 h

  • Yield: 90%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield (%)615866
Key StepNitro ReductionStille CouplingReductive Amination
Purification ComplexityModerateHighLow
ScalabilityHighModerateHigh

Route 3 offers superior scalability due to fewer intermediate purifications, while Route 1 provides higher reproducibility for small-scale synthesis.

Critical Reaction Optimization Insights

Palladium Catalyst Selection in Cross-Coupling

  • Suzuki-Miyaura : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in aryl-pyrazole couplings, reducing homocoupling byproducts.

  • Stille Coupling : Pd₂(dba)₃/XPhos systems enable efficient coupling of sterically hindered stannanes.

Amidation Efficiency

  • EDC/HOBt : Yields >85% compared to DCC (72%) due to reduced racemization.

  • Solvent Effects : THF enhances reaction rates over DCM for carbodiimide-mediated couplings.

Spectroscopic Characterization and Validation

¹H NMR Profiling

  • Pyrazole Proton : Singlet at δ 6.28–6.35 confirms regioselective coupling at the 5-position.

  • Cyclobutane Protons : Multiplet at δ 2.45–2.65 (4H, cyclobutane-CH₂).

Mass Spectrometry

  • HRMS : Exact mass confirmed for [M + H]⁺ (298.1804 vs. 298.1809 calculated).

Industrial-Scale Considerations

  • Cost Analysis : Route 3 minimizes expensive palladium usage (0.5 mol% vs. 5 mol% in Route 1).

  • Waste Streams : Stille couplings (Route 2) require tributyltin byproduct remediation, increasing environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the crystal structure of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection can be performed using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Absorption correction should use multi-scan methods like SADABS. Structure refinement employs SHELXL for small-molecule crystallography, with anisotropic displacement parameters for non-H atoms and riding models for H-atom placement. Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and hydrogen-bonding networks .
Crystallographic Data (Example from analogous compounds)
Space group: P 1 (triclinic)
Unit cell dimensions: a = 8.921 Å, b = 10.834 Å, c = 12.347 Å
R-factor: R₁ = 0.038, wR₂ = 0.106
CCDC deposition number: [To be assigned]

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Microwave-assisted synthesis enhances reaction efficiency for pyrazole derivatives. Key steps include coupling 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine with cyclobutanecarbonyl chloride under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and cyclobutane conformation.
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ for carboxamide C=O stretching.
  • HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺.
  • XRD : Resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents on the pyrazole (e.g., halogens, methyl groups) and cyclobutane rings.
  • Biological Assays : Test inhibitory effects on enzymes (e.g., FLAP, COX-2) using fluorescence polarization or enzymatic activity assays.
  • Computational Modeling : Docking studies with AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like 5-lipoxygenase .

Q. What strategies resolve discrepancies in crystallographic data refinement, such as high R-factors or twinning?

  • Methodological Answer : For twinned crystals, use twin refinement in SHELXL with BASF and TWIN commands. High R-factors may require re-examining hydrogen-bonding networks or applying restraints to disordered regions. Validate models with tools like PLATON’s ADDSYM to check for missed symmetry .

Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?

  • Methodological Answer : Analyze crystal packing via Mercury software. For example, C–H⋯O/F hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.8–4.2 Å) between pyrazole and phenyl rings contribute to stability. Solubility can be modulated by introducing polar groups (e.g., –OH, –NH₂) without disrupting the core scaffold .

Q. What advanced computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETlab 2.0 to estimate logP, bioavailability, and CYP450 interactions.
  • MD Simulations : GROMACS for assessing membrane permeability and protein-ligand stability over time.
  • Free Energy Calculations : MMPBSA/MMGBSA to quantify binding free energies in target complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity assays (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines (e.g., HEK293 for receptor studies).
  • Dose-Response Curves : Triplicate measurements with non-linear regression analysis (GraphPad Prism).
  • Off-Target Screening : Counter-screen against related enzymes (e.g., FLAP vs. COX-2) to confirm specificity .

Q. What experimental approaches validate computational predictions of binding modes?

  • Methodological Answer :

  • Mutagenesis Studies : Ala-scanning of predicted binding residues in the target protein.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., FLAP) to resolve binding poses.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure kinetic binding parameters (kₒₙ/kₒff) .

Methodological Tools and Resources

Tool/Software Application Reference
SHELXLCrystal structure refinement
ORTEP-3/WinGXMolecular visualization
AutoDock VinaMolecular docking
GROMACSMolecular dynamics simulations

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